molecular formula C8H14FNO B2429773 (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2219375-02-5

(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No.: B2429773
CAS No.: 2219375-02-5
M. Wt: 159.204
InChI Key: OQHGWEJQCNWJEZ-UHFFFAOYSA-N
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Description

(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol: is a chemical compound with the molecular formula C8H14FNO. It is characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol typically involves the reaction of a spirocyclic precursor with a fluorinating agent. One common method includes the use of fluorine gas or a fluorine-containing reagent under controlled conditions to introduce the fluorine atom into the spirocyclic structure. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .

Scientific Research Applications

Chemistry: In organic synthesis, (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol serves as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its spirocyclic structure can impart unique biological activity, making it a valuable scaffold for drug development .

Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism by which (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

  • (8-Chloro-6-azaspiro[3.4]octan-8-yl)methanol
  • (8-Bromo-6-azaspiro[3.4]octan-8-yl)methanol
  • (8-Iodo-6-azaspiro[3.4]octan-8-yl)methanol

Uniqueness: Compared to its analogs, (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound particularly valuable in drug design .

Properties

IUPAC Name

(8-fluoro-6-azaspiro[3.4]octan-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO/c9-8(6-11)5-10-4-7(8)2-1-3-7/h10-11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHGWEJQCNWJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC2(CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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